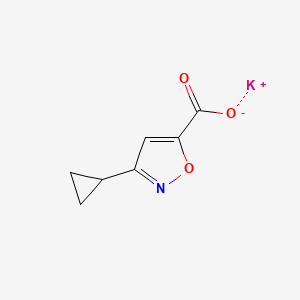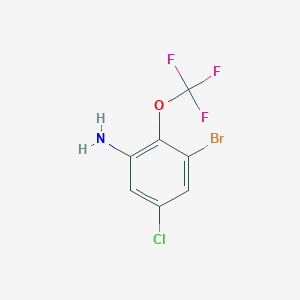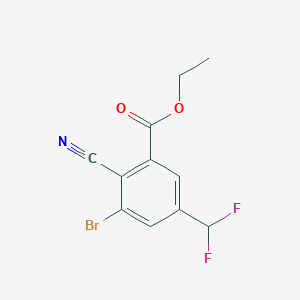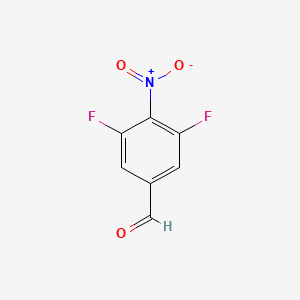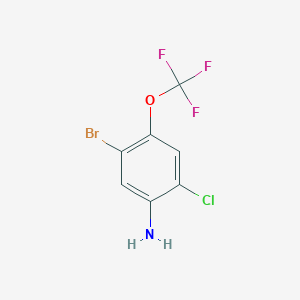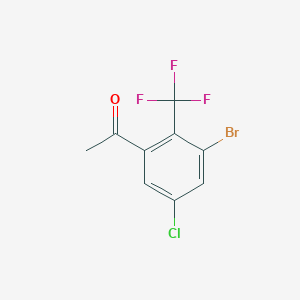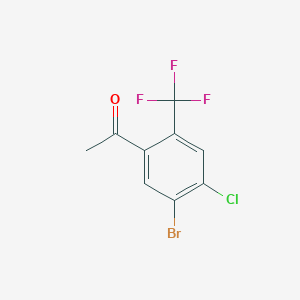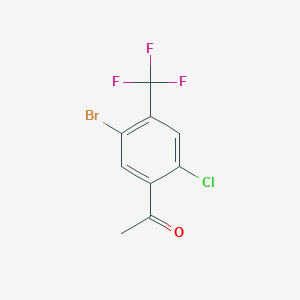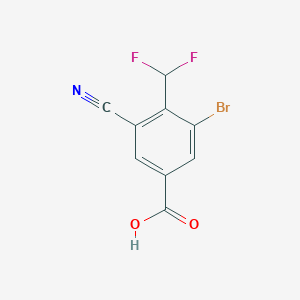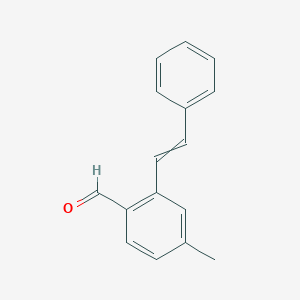
(E)-4-methyl-2-styrylbenzaldehyde
Overview
Description
(E)-4-Methyl-2-styrylbenzaldehyde is an organic compound characterized by the presence of a styryl group attached to a benzaldehyde core. This compound is notable for its conjugated system, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its reactivity and structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-4-Methyl-2-styrylbenzaldehyde can be synthesized through several methods, with the most common being the aldol condensation reaction. This involves the reaction of 4-methylbenzaldehyde with styrene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically requires a solvent like ethanol or methanol and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under milder conditions, reducing energy consumption and improving safety.
Chemical Reactions Analysis
Types of Reactions: (E)-4-Methyl-2-styrylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl and styryl groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: 4-methyl-2-styrylbenzoic acid.
Reduction: 4-methyl-2-styrylbenzyl alcohol.
Substitution: 4-methyl-2-styrylbenzaldehyde derivatives with various substituents.
Scientific Research Applications
(E)-4-Methyl-2-styrylbenzaldehyde is utilized in multiple research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Used in the production of dyes, fragrances, and polymers due to its reactive aldehyde group and conjugated system.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially altering their function. The styryl group, with its conjugated double bonds, can participate in π-π interactions and electron transfer processes, influencing various biochemical pathways.
Comparison with Similar Compounds
- (E)-4-Methyl-3-styrylbenzaldehyde
- (E)-4-Methyl-2-vinylbenzaldehyde
- (E)-4-Methyl-2-phenylbenzaldehyde
Comparison: (E)-4-Methyl-2-styrylbenzaldehyde is unique due to the position of the styryl group, which affects its reactivity and physical properties. Compared to (E)-4-methyl-3-styrylbenzaldehyde, it has different electronic and steric effects, leading to variations in reaction outcomes and biological activities. The presence of the styryl group in the 2-position also distinguishes it from other methyl-substituted benzaldehydes, providing unique opportunities for chemical modifications and applications.
Properties
IUPAC Name |
4-methyl-2-(2-phenylethenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-13-7-9-16(12-17)15(11-13)10-8-14-5-3-2-4-6-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHLUOBBPLEEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Benzyl-6-azabicyclo[3.2.1]octane-5-carbonitrile](/img/structure/B1413521.png)
